molecular formula C8H10F5NS B1394018 N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine CAS No. 1287218-09-0

N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine

Cat. No.: B1394018
CAS No.: 1287218-09-0
M. Wt: 247.23 g/mol
InChI Key: OEKCOXNPMCKNQA-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine: is an organic compound characterized by the presence of a pentafluorosulfanyl group attached to a benzylamine structure. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative pentafluorosulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with a pentafluorosulfanyl-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorosulfanyl group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine is primarily influenced by the presence of the pentafluorosulfanyl group, which imparts unique electronic properties to the molecule. This group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through specific pathways, such as inhibition of enzyme activity or alteration of cell signaling processes.

Comparison with Similar Compounds

  • N-Methyl-N-[3-(trifluoromethyl)benzyl]amine
  • N-Methyl-N-[3-(difluoromethyl)benzyl]amine
  • N-Methyl-N-[3-(fluoromethyl)benzyl]amine

Uniqueness: N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine is unique due to the presence of the pentafluorosulfanyl group, which significantly enhances its electronegativity and chemical reactivity compared to similar compounds with fewer fluorine atoms. This unique feature makes it particularly valuable in applications requiring high reactivity and stability.

Properties

IUPAC Name

N-methyl-1-[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F5NS/c1-14-6-7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKCOXNPMCKNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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